4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride
CAS No.: 1185298-56-9
Cat. No.: VC2652517
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185298-56-9 |
|---|---|
| Molecular Formula | C15H24ClNO |
| Molecular Weight | 269.81 g/mol |
| IUPAC Name | 3-[(4-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C15H23NO.ClH/c1-15(2,3)13-4-6-14(7-5-13)17-11-12-8-9-16-10-12;/h4-7,12,16H,8-11H2,1-3H3;1H |
| Standard InChI Key | RKAFBXFTNCZZGB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl |
Introduction
Chemical Properties and Structure
Molecular Composition
4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride possesses a defined molecular structure characterized by precise elemental composition. The molecular formula of the compound is C15H24ClNO, with a corresponding molecular weight of 269.81 g/mol . The structure features a tert-butyl group attached to a phenyl ring at the para position (position 4), while the pyrrolidinylmethyl ether functional group provides its characteristic reactivity profile. The hydrochloride salt formation enhances stability and influences its solubility properties.
The compound's structure can be understood as having several key components: the 4-tert-butylphenyl group, an ether linkage, and a 3-pyrrolidinylmethyl group, with the addition of a hydrochloride counterion. This structural arrangement contributes to its chemical behavior and potential applications in research contexts.
Structural Features and Bonding
The bonding pattern within 4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride creates a molecule with distinct regions of hydrophobicity and hydrophilicity. The tert-butyl group attached to the phenyl ring introduces hydrophobic character and steric bulk to one portion of the molecule . Meanwhile, the pyrrolidine nitrogen creates a basic center within the structure, which is neutralized in the hydrochloride salt form.
The ether linkage serves as a spacer between the aromatic ring and the nitrogen-containing pyrrolidine unit, providing a specific spatial arrangement that may be important for its interactions in research applications. This combination of structural elements creates a molecule with an MDL identifier number of MFCD09997934, which can be used in chemical databases to retrieve specific information about this compound .
Physical Characteristics
Appearance and Physical State
While specific information about the physical appearance of 4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride is limited in the available literature, many similar organic hydrochloride salts typically present as crystalline solids, often white or off-white in color . The physical state of the compound at standard temperature and pressure is expected to be solid, consistent with similar compounds in this chemical class.
Synthesis and Preparation
Purification and Characterization
Following synthesis, purification of 4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride would typically involve recrystallization techniques to obtain a pure crystalline product. Characterization of the compound would rely on standard analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), mass spectrometry, and elemental analysis to confirm structure and purity.
Applications and Research Significance
Analytical Applications
Comparison with Related Compounds
Structural Analogues
Several structural analogues to 4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride appear in the chemical literature, with varying substituents on the phenyl ring or modifications to the pyrrolidine component. These include:
-
4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride, which contains both a bromine atom and a tert-butyl group on the phenyl ring
-
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, which features different substituents on the phenyl ring
These structural variations create compounds with potentially different physicochemical properties, reactivity profiles, and biological activities.
Comparative Properties
Table 1: Comparison of 4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Distinguishing Features |
|---|---|---|---|---|
| 4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride | C15H24ClNO | 269.81 | 1185298-56-9 | tert-Butyl group at para position |
| 4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride | C15H23BrN- HCl | ~348.71 | Not specified in search results | Contains bromine and tert-butyl group |
| 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride | C12H17Cl2NO | Not specified in search results | 1219956-91-8 | Contains chlorine and methyl group |
The variations in substituents between these related compounds likely influence their physical properties, including solubility, melting point, and chemical reactivity. These structural differences may also impact their potential interactions with biological systems, though specific comparative data is limited in the available literature.
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